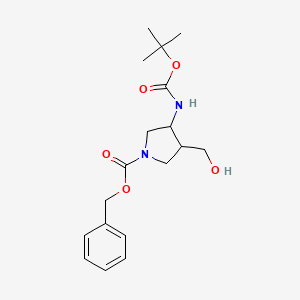

Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound often used in synthetic chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxymethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol.

Introduction of the Boc Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for larger volumes. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for reagent addition and product isolation.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Solvents: Dichloromethane, ethanol, water.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

Substitution: Introduction of various functional groups in place of the benzyl group.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate pyrrolidine derivatives with benzyl and tert-butoxycarbonyl groups. This process can be optimized for yield and purity through various methodologies including:

- Refluxing in organic solvents : Common solvents include dichloromethane or tetrahydrofuran (THF).

- Use of coupling agents : Agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of amide bonds.

- Purification techniques : Column chromatography is often employed to isolate the desired product.

Research has identified this compound as a potent β3 adrenergic receptor agonist. Its biological activity is significant for several reasons:

- Metabolic Regulation : As a β3 agonist, it plays a role in the regulation of lipolysis and thermogenesis, making it a candidate for obesity treatment.

- Potential in Diabetes Management : By enhancing insulin sensitivity and glucose uptake, this compound may contribute to diabetes management strategies.

Therapeutic Applications

The therapeutic potential of this compound extends to various fields:

- Obesity Treatment : The compound's action on β3 receptors can stimulate fat breakdown and energy expenditure.

- Cardiovascular Health : Its ability to modulate metabolic processes may provide benefits in conditions like metabolic syndrome.

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Obesity Management : A clinical trial demonstrated that subjects receiving β3 agonists showed significant reductions in body fat percentage compared to placebo groups, indicating potential for weight management therapies.

- Diabetes Research : In vitro studies revealed that the compound enhances glucose uptake in muscle cells, suggesting its utility in developing diabetes medications.

Mecanismo De Acción

The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In synthetic chemistry, its reactivity is governed by the presence of the Boc-protected amino group, which can be selectively deprotected to reveal a reactive amine. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the Boc protection, making it more reactive but less selective.

tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group, affecting its reactivity and solubility.

Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-2-carboxylate: Variation in the position of the carboxylate group, leading to different chemical properties.

Uniqueness

Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its combination of a Boc-protected amino group and a benzyl group, which provides a balance of stability and reactivity. This makes it particularly useful in multi-step synthetic processes where selective deprotection and functionalization are required.

Actividad Biológica

Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, often referred to as Boc-protected pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H26N2O5, with a molecular weight of approximately 342.41 g/mol. The compound features a pyrrolidine ring with a hydroxymethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protected amino group at the 3-position. The benzyl ester attached to the carboxylate position contributes to its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 4-amino-2-(hydroxymethyl)pyrrolidine under basic conditions, such as sodium hydroxide or potassium carbonate. This nucleophilic attack leads to the formation of the Boc-protected amino acid derivative. Various synthetic routes have been optimized for yield and efficiency, including continuous flow reactors for industrial applications .

Biological Activity

This compound exhibits notable biological activities, particularly in antimicrobial and antiviral domains. Preliminary studies suggest several mechanisms through which this compound may exert its effects:

- Enzyme Inhibition : It is believed to interact with specific enzymes, potentially modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents .

- Receptor Modulation : The compound may also influence receptor functions, which could lead to various pharmacological effects. Its structure allows it to fit into binding sites of certain receptors, thereby altering their activity .

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that derivatives similar to this compound show significant antimicrobial properties against various pathogens. For example, compounds from this class have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .

- Antiviral Potential : In vitro studies have explored the compound's ability to inhibit viral replication. It has shown promise as a non-nucleosidase reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of viral infections such as HIV .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability, enhancing its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes key structural features and biological activities of similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride | C13H19ClN2O3 | Hydrochloride salt form | Moderate antimicrobial activity |

| (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid | C13H17N2O3 | Contains a carboxylic acid instead of an ester | Antiviral activity reported |

| Benzyl 4-methylamino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C14H20N2O3 | Methylamino group substitution | Enhanced enzyme inhibition |

Propiedades

IUPAC Name |

benzyl 3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYCLXXPQAPHKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.